molecular formula C9H7NO B7949902 1H-quinolin-5-one

1H-quinolin-5-one

Cat. No.: B7949902
M. Wt: 145.16 g/mol
InChI Key: GVNQVWJYDXOLST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-amino-1,1’-azonaphthalene involves several steps. One common method includes the diazotization of 4-nitroaniline followed by reduction to form the azo compound. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired product .

Chemical Reactions Analysis

4-amino-1,1’-azonaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the azo group into amines.

    Substitution: The amino group in 4-amino-1,1’-azonaphthalene can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include acids, bases, and reducing agents.

Scientific Research Applications

Medicinal Chemistry Applications

1H-quinolin-5-one derivatives have been extensively studied for their antimicrobial , anticancer , and antiparasitic properties. The compound serves as a core structure in the design of novel drugs targeting a range of diseases.

Antimicrobial Activity

Quinoline derivatives exhibit potent antimicrobial effects against various pathogens. For instance, modifications of this compound have shown activity against Staphylococcus aureus and Escherichia coli . A study demonstrated that specific derivatives could inhibit bacterial biofilm formation, which is crucial in treating chronic infections .

Anticancer Properties

Several studies have reported the anticancer potential of this compound derivatives. For example, compounds derived from this scaffold have been shown to induce apoptosis in cancer cell lines by disrupting DNA synthesis and promoting cell cycle arrest . Notably, a derivative was identified as a selective inhibitor of DNA-dependent protein kinase (DNA-PK), enhancing the sensitivity of cancer cells to radiation therapy .

Antiparasitic Activity

Research has highlighted the effectiveness of quinolin-5-one derivatives against parasitic diseases such as leishmaniasis and malaria. A study reported that specific quinoline derivatives exhibited IC50 values in the sub-micromolar range against Leishmania species, indicating strong potential as antileishmanial agents .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

  • Bromination Reactions: Bromination of substituted quinolines has been explored to enhance the reactivity and biological activity of the resulting compounds. This method allows for targeted modifications that can influence the pharmacological profile of the derivatives .
  • Decarboxylating Cyclization: This method involves cyclizing 1,3-dicarbonyl compounds with isatin derivatives to yield functionalized quinolinones, which can be further modified for enhanced biological activity .

Case Study 1: Anticancer Activity

A recent study investigated a series of 3-amido-7-chloroquinolin-4-ones for their antiproliferative effects against various cancer cell lines. The most promising compound exhibited selective cytotoxicity towards HepG2 cells, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested for their ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that certain compounds could significantly reduce biofilm mass, suggesting their utility in treating biofilm-associated infections .

Data Summary Table

Application AreaActivity TypeNotable Findings
AntimicrobialBacterial InhibitionEffective against S. aureus and E. coli
AnticancerApoptosis InductionInduces cell cycle arrest in cancer cells
AntiparasiticLeishmaniasisIC50 values < 1 µM against Leishmania species

Mechanism of Action

The mechanism of action of 4-amino-1,1’-azonaphthalene involves its interaction with molecular targets through its azo and amino groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior .

Comparison with Similar Compounds

4-amino-1,1’-azonaphthalene can be compared with other azo compounds such as 4-nitro-1,1’-azonaphthalene and 4-chloro-1,1’-azonaphthalene. While these compounds share similar structures, 4-amino-1,1’-azonaphthalene is unique due to its specific functional groups, which confer distinct chemical properties and reactivity .

Conclusion

4-amino-1,1’-azonaphthalene (1H-quinolin-5-one) is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties make it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNQVWJYDXOLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=CC=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)C2=CC=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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